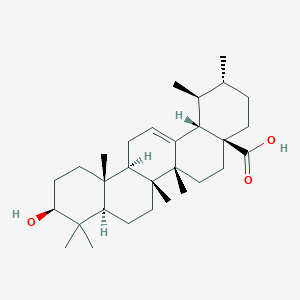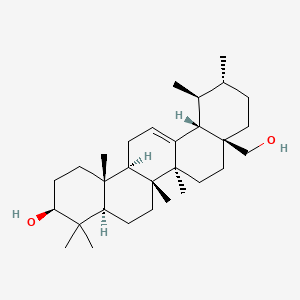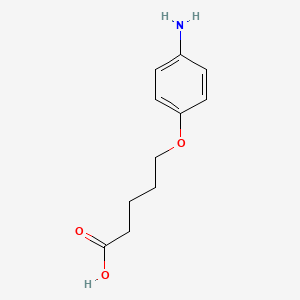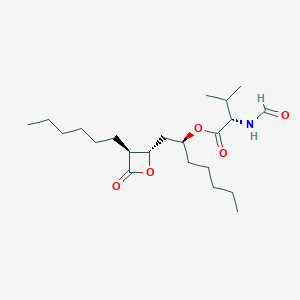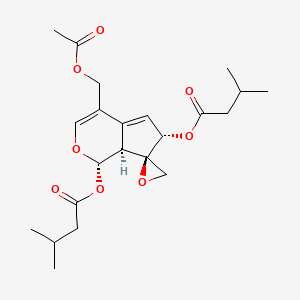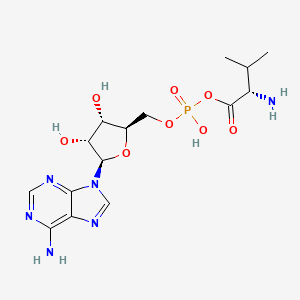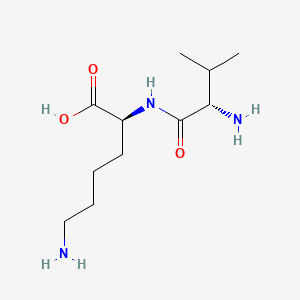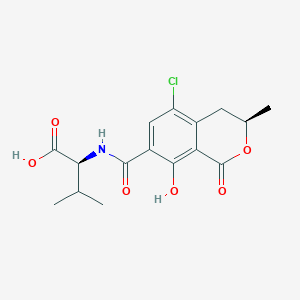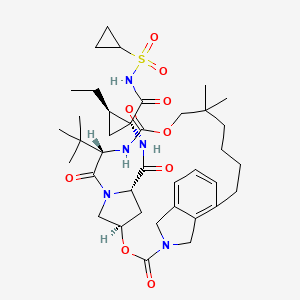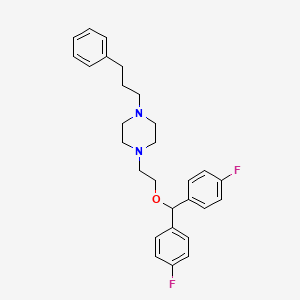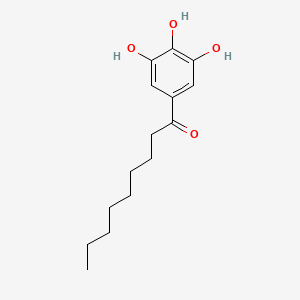
1-(3,4,5-三羟基苯基)壬烷-1-酮
描述
1-(3,4,5-三羟基苯基)壬烷-1-酮,俗称THPN,是细胞孢子酮B的衍生物。该化合物因其强大的生物活性而受到广泛关注,特别是作为核受体TR3(Nur77)拮抗剂的作用。 THPN以诱导黑色素瘤细胞的自噬性细胞死亡而闻名,使其成为有希望的癌症治疗候选药物 .
科学研究应用
1-(3,4,5-三羟基苯基)壬烷-1-酮具有广泛的科学研究应用:
化学: 它被用作合成更复杂分子的结构单元。
生物学: 研究THPN在诱导自噬性细胞死亡中的作用,特别是在癌细胞中。
医学: 正在探索其作为抗癌剂的潜力,尤其是在与Akt2抑制剂联合使用以提高其疗效方面。
作用机制
1-(3,4,5-三羟基苯基)壬烷-1-酮发挥作用的机制涉及核受体TR3(Nur77)。THPN充当TR3的拮抗剂,导致黑色素瘤细胞的自噬性细胞死亡的诱导。该过程涉及Akt2活性的下调,这会干扰TR3向细胞质的输出以及对线粒体的靶向。 所涉及的分子通路包括Akt2信号通路和线粒体凋亡通路 .
生化分析
Biochemical Properties
THPN is known to interact with the nuclear receptor TR3 (Nur77), a gene regulator involved in various signaling pathways . The direct interaction between THPN and Nur77-LBD helps form a suitable surface that can bind to Nix .
Cellular Effects
THPN triggers human melanoma cells but does not affect non-melanoma cells . It induces autophagy, an evolutionarily conserved catabolic process that attenuates cellular stress by digesting cytoplasmic contents and disposing of intracellular waste .
Molecular Mechanism
THPN acts as a potent nuclear receptor TR3 (Nur77) antagonist . It induces autophagic cell death in melanoma by interfering with TR3 export to the cytoplasm and targeting to mitochondria . This leads to the autophagic induction .
Temporal Effects in Laboratory Settings
Autophagy is a process that can be observed over time, involving the induction of cell autophagy, nucleation of autophagosomes, amplification and completion of autophagosomes, docking and fusion of autophagosomes and vacuoles, and degradation and outflow of decomposition products .
Dosage Effects in Animal Models
It has been reported that co-application of THPN with Akt2 inhibitors significantly represses tumor growth in xenograft mouse models .
Metabolic Pathways
It is known that THPN interacts with the nuclear receptor TR3 (Nur77), which is involved in various signaling pathways .
Transport and Distribution
It is known that THPN interferes with TR3 export to the cytoplasm and targeting to mitochondria .
Subcellular Localization
It is known that THPN interferes with TR3 export to the cytoplasm and targeting to mitochondria .
准备方法
1-(3,4,5-三羟基苯基)壬烷-1-酮的合成涉及多个步骤。一种常见的合成路线包括在碱如吡啶存在下,使3,4,5-三羟基苯甲醛与壬酰氯反应。反应条件通常包括将混合物回流数小时以确保完全转化。 工业生产方法可能涉及对这种合成路线的优化,以提高产量和纯度 .
化学反应分析
相似化合物的比较
1-(3,4,5-三羟基苯基)壬烷-1-酮可以与其他类似化合物进行比较,例如:
细胞孢子酮B: THPN衍生自的母体化合物。
雷公藤甲素: 另一种已知可激活或失活Nur77的化合物。
Csn-B: 一种通过与Nur77结合诱导核输出的化合物。THPN的独特之处在于其以强大的能力诱导黑色素瘤细胞中的自噬性细胞死亡,而其他类似化合物则未观察到这种现象
属性
IUPAC Name |
1-(3,4,5-trihydroxyphenyl)nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-12(16)11-9-13(17)15(19)14(18)10-11/h9-10,17-19H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFRHTFJDGAFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30142922 | |
| Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100079-26-3 | |
| Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100079263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


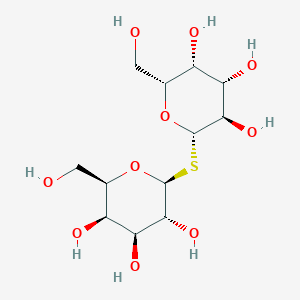
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
